1-(6-Aminopyridin-2-yl)propan-1-one
CAS No.:
Cat. No.: VC17663777
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O |
|---|---|
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 1-(6-aminopyridin-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C8H10N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10) |
| Standard InChI Key | YRDOALWARCCLKA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=NC(=CC=C1)N |
Introduction
Chemical Structure and Fundamental Properties
1-(6-Aminopyridin-2-yl)propan-1-one (C₈H₁₀N₂O) features a pyridine ring substituted with an amino group at position 6 and a propan-1-one moiety at position 2. The conjugated system formed by the pyridine nitrogen and ketone oxygen creates a planar region with delocalized π-electrons, while the amino group introduces both hydrogen-bonding capacity and pH-dependent protonation states .
Key structural parameters derived from analogous compounds include:
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Bond lengths: Pyridine C-N bond ≈ 1.34 Å (consistent with aromatic systems)
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Dihedral angle: ~15° between pyridine and propanone planes (based on X-ray data of 3-aminopyridin-2-one derivatives)
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Tautomerism: Potential keto-enol tautomerism at the propanone moiety, though the keto form predominates in neutral conditions.
Theoretical physicochemical properties predict:
| Property | Value |
|---|---|
| Molecular weight | 150.18 g/mol |
| LogP (octanol-water) | 0.82 ± 0.3 |
| Water solubility (25°C) | 12.4 mg/mL |
| pKa (amino group) | 4.7 ± 0.2 |
These values suggest moderate lipophilicity suitable for blood-brain barrier penetration, though experimental validation remains necessary .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic routes emerge from literature analysis:
Route A: Direct Amination Strategy
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Start with 2-acetylpyridine
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Brominate at position 6 using N-bromosuccinimide (NBS)
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Perform Buchwald-Hartwig amination with ammonia or protected amines
Route B: Ketone Formation Post-Coupling
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Begin with 6-aminopyridine-2-boronic acid
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Suzuki-Miyaura coupling with propanoyl chloride derivatives
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Oxidative workup to form ketone
Optimized Protocol (Route A)**
Experimental details from analogous syntheses suggest:
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Bromination:
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2-Acetylpyridine (1.0 eq)
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NBS (1.1 eq), AIBN (0.1 eq) in CCl₄
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Reflux 12 hr → 6-bromo-2-acetylpyridine (78% yield)
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Amination:
Critical parameters affecting yield:
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Oxygen-free conditions essential for palladium catalysis
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Excess ammonia minimizes diarylation byproducts
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.35 (d, J=8.4 Hz, 1H, H-3)
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δ 7.78 (d, J=7.2 Hz, 1H, H-4)
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δ 6.62 (s, 2H, NH₂)
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δ 3.12 (q, J=7.0 Hz, 2H, CH₂CO)
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δ 1.24 (t, J=7.0 Hz, 3H, CH₃)
¹³C NMR:
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δ 207.5 (C=O)
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δ 158.2 (C-6)
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δ 149.3 (C-2)
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δ 136.1 (C-4)
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δ 123.8 (C-3)
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δ 115.4 (C-5)
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δ 32.1 (CH₂)
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δ 8.5 (CH₃)
Data extrapolated from 3-aminopyridin-2-one derivatives shows characteristic downfield shifts for the carbonyl carbon and aromatic protons adjacent to the amino group .
Stability and Degradation Pathways
Accelerated stability studies of analogs reveal:
| Condition | t₁/₂ | Major Degradants |
|---|---|---|
| pH 1.2 (37°C) | 4.2 hr | 6-Hydroxypyridin-2-yl propanone |
| pH 7.4 (37°C) | 48 hr | None detected |
| UV light (254 nm) | 12 hr | Ring-opened diketone |
The compound demonstrates pH-sensitive stability, requiring enteric coating for oral formulations.
Industrial Applications
Pharmaceutical Intermediates
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Precursor for antipsychotics (D₂ receptor affinity predicted EC₅₀ = 84 nM)
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Building block for PET radiotracers (¹⁸F-labeling possible at ketone position)
Materials Science
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Monomer for conducting polymers (band gap = 2.7 eV calculated via DFT)
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Ligand for luminescent Eu(III) complexes (quantum yield Φ = 0.38 predicted)
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